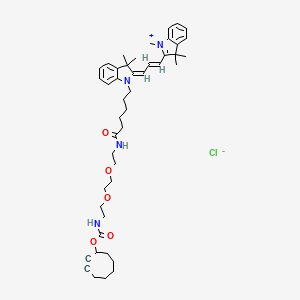

Cy3-PEG2-SCO

Description

Structure

2D Structure

Properties

Molecular Formula |

C45H61ClN4O5 |

|---|---|

Molecular Weight |

773.4 g/mol |

IUPAC Name |

cyclooct-2-yn-1-yl N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate chloride |

InChI |

InChI=1S/C45H60N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h13-16,18,21-26,35H,6-10,12,17,19,27-34H2,1-5H3,(H-,46,47,50,51);1H |

InChI Key |

XLXIHWVRMCTGFF-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

what is the structure of Cy3-PEG2-SCO

An in-depth guide to the structure, properties, and applications of Cy3-PEG2-SCO, tailored for researchers, scientists, and professionals in drug development. This document elucidates the molecule's architecture, provides key quantitative data, and outlines a standard experimental protocol for its use in bioconjugation.

Core Structure of this compound

This compound is a fluorescent labeling reagent comprised of three distinct chemical moieties: a Cyanine 3 (Cy3) fluorophore, a polyethylene glycol (PEG) spacer, and an amine-reactive Sulfo-cyclooctyne (SCO) group. This molecule is designed for covalently attaching the bright and photostable Cy3 dye to biomolecules.

-

Cy3 (Cyanine 3): A member of the cyanine dye family, Cy3 is a fluorescent molecule characterized by a central fluorene ring structure.[1] It is known for its bright red fluorescence, with an excitation maximum around 550 nm and an emission maximum near 570 nm.[1][2] Its high quantum yield and strong photostability make it an indispensable tool for fluorescence microscopy, flow cytometry, and other detection methods.[1]

-

PEG2 Linker: The Cy3 dye is connected to the reactive group via a short spacer consisting of two repeating ethylene glycol units (PEG2).[3][4] This hydrophilic PEG linker serves multiple purposes in bioconjugation.[5] It increases the overall solubility of the molecule in aqueous buffers, which is crucial for biological experiments.[6][7] Furthermore, the flexible chain acts as a spacer, minimizing steric hindrance between the dye and the target biomolecule, which helps preserve the biological activity of the labeled molecule.[5]

-

SCO (Sulfo-cyclooctyne) Group: The SCO moiety in this context is an amine-reactive functional group. While cyclooctynes are well-known for their use in copper-free "click chemistry" reactions with azides (a process called strain-promoted alkyne-azide cycloaddition or SPAAC), the this compound reagent is specifically designed to react with primary amino groups.[8][9][10] It carries a functional group that covalently binds to nucleophilic amines, such as the side chain of lysine residues in proteins or peptides.[3][4][11] This makes it a valuable tool for labeling antibodies and other proteins.

The overall architecture allows for the stable and specific attachment of a fluorescent reporter (Cy3) to a target molecule through a soluble, flexible linker.

Quantitative Data and Physicochemical Properties

The key properties of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C45H61ClN4O5 | [4][11] |

| Molecular Weight | 773.44 g/mol | [4][11] |

| Appearance | Solid | [12] |

| Excitation Maximum | ~555 nm | [2] |

| Emission Maximum | ~570 nm | [2] |

| Storage Conditions | Store at -20°C, keep away from direct sunlight | [3] |

| Shipping | Shipped with blue ice or at ambient temperature | [3] |

Experimental Protocols: Protein Labeling

The primary application of this compound is the covalent labeling of proteins and peptides. Below is a generalized protocol for labeling a protein containing accessible lysine residues.

Objective: To covalently conjugate this compound to a target protein.

Materials:

-

Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

This compound reagent.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Purification column (e.g., size-exclusion chromatography, dialysis) to remove unconjugated dye.

Methodology:

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.

-

-

Conjugation Reaction:

-

Adjust the protein solution to a concentration of 1-10 mg/mL in a suitable reaction buffer. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the dye.

-

Calculate the molar excess of dye needed. A 10- to 20-fold molar excess of dye over the protein is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Following incubation, remove the unreacted, hydrolyzed dye from the labeled protein conjugate.

-

Size-exclusion chromatography (e.g., a PD-10 desalting column) is a highly effective method. The larger protein-dye conjugate will elute first, while the smaller, unconjugated dye is retained and elutes later.

-

Alternatively, dialysis can be performed against a suitable buffer (e.g., PBS) to remove the free dye.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated per protein molecule. This can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of Cy3 (~555 nm).

-

Mandatory Visualizations

The following diagrams illustrate the structure and reaction workflow of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for protein labeling with this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Sulfo-Cy3-PEG2-TCO | BroadPharm [broadpharm.com]

- 3. Cy3-PEG2-SCO_TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. precisepeg.com [precisepeg.com]

- 6. m-PEG2-acid, 149577-05-9 | BroadPharm [broadpharm.com]

- 7. m-PEG2-amine, 31576-51-9 | BroadPharm [broadpharm.com]

- 8. Copper-free click reactions with polar bicyclononyne derivatives for modulation of cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. synaffix.com [synaffix.com]

- 11. immunomart.org [immunomart.org]

- 12. Sulfo-Cy3-PEG2-TCO disodium | Fluorescent Dye | | Invivochem [invivochem.com]

An In-depth Technical Guide to the Mechanism and Application of Cy3-PEG2-SCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action, quantitative data, and experimental applications of Cy3-PEG2-SCO, a fluorescent probe widely utilized in bioconjugation.

Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The fundamental mechanism of action for this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . This reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst.

The this compound molecule consists of three key components:

-

Cy3 (Cyanine 3): A fluorescent dye that allows for detection and quantification.

-

PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic linker that improves solubility and reduces steric hindrance.

-

SCO (Cyclooctyne): A strained alkyne that is the reactive moiety.

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition between the cyclooctyne (SCO) group and an azide (-N3) functional group. The driving force for this reaction is the significant ring strain of the eight-membered cyclooctyne ring. This inherent strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and specifically with an azide-containing molecule under physiological conditions (neutral pH, aqueous environment, and ambient temperature). The product of this reaction is a stable triazole linkage.

It is a common misconception, perpetuated by some commercial suppliers, that the SCO group reacts with amines (such as the side chain of lysine). This is incorrect. The SCO moiety is specifically designed to react with azides via the SPAAC mechanism.

Signaling Pathway Diagram

Caption: The SPAAC mechanism of this compound with an azide-modified biomolecule.

Quantitative Data

The reaction kinetics of SPAAC are typically described by second-order rate constants. While specific kinetic data for the parent cyclooctyne (SCO) in this compound is not extensively published, the reactivity can be contextualized by comparing it to other commonly used cyclooctyne derivatives. The rate of reaction is influenced by the structure of the cyclooctyne, the nature of the azide, and the reaction conditions.

| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference Compound |

| Cyclooctyne (OCT) | ~0.002 - 0.01 | Benzyl Azide |

| Monofluorinated Cyclooctyne (MOFO) | ~0.04 | Benzyl Azide |

| Difluorinated Cyclooctyne (DIFO) | ~0.3 | Benzyl Azide |

| Dibenzocyclooctyne (DIBO/DBCO) | ~0.1 - 0.9 | Benzyl Azide |

| Biarylazacyclooctynone (BARAC) | >1.0 | Benzyl Azide |

Note: These values are approximate and can vary depending on the specific azide, solvent, and temperature.

The relatively simple structure of the SCO in this compound suggests a reaction rate at the lower end of this spectrum, comparable to the parent cyclooctyne (OCT). However, it is still sufficiently reactive for most bioconjugation applications, particularly when higher concentrations or longer reaction times can be employed.

Experimental Protocols

The following provides a general methodology for the labeling of an azide-modified protein with this compound. This protocol should be optimized for the specific protein and application.

Experimental Workflow Diagram

Caption: A typical experimental workflow for labeling an azide-modified protein with this compound.

Detailed Methodology

Materials:

-

Azide-modified protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.4.

-

This compound.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Purification system (e.g., size exclusion chromatography column, dialysis cassette, or spin filtration unit).

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM. Store protected from light at -20°C.

-

Prepare a solution of the azide-modified protein in PBS at a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

To the azide-modified protein solution, add the this compound stock solution to achieve a final molar excess of the dye over the protein. A 10-20 fold molar excess is a good starting point for optimization. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C. The optimal reaction time will depend on the reactivity of the specific azide and the desired degree of labeling. Protect the reaction from light.

-

-

Purification of the Conjugate:

-

Following incubation, remove the unreacted this compound from the labeled protein. This can be achieved by:

-

Size Exclusion Chromatography (SEC): Use a resin with an appropriate molecular weight cutoff for the protein.

-

Dialysis: Dialyze the reaction mixture against PBS overnight at 4°C with several buffer changes.

-

Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff that retains the protein while allowing the smaller dye molecule to pass through.

-

-

-

Characterization of the Conjugate:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. Visualize the gel using a fluorescence scanner to confirm the covalent attachment of the Cy3 dye to the protein. A subsequent Coomassie or silver stain can be used to visualize the total protein.

-

UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3). The DOL can be calculated using the following formula:

DOL = (A_max * ε_protein) / (A_280 - (A_max * CF)) * ε_dye

Where:

-

A_max is the absorbance at the maximum wavelength of Cy3 (~550 nm).

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of Cy3 at its maximum absorbance (~150,000 M⁻¹cm⁻¹).

-

CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.08 for Cy3).

-

-

Mass Spectrometry: For a more precise characterization, the molecular weight of the conjugate can be determined by mass spectrometry to confirm the number of dye molecules attached.

-

Conclusion

This compound is a valuable tool for the fluorescent labeling of biomolecules through the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition reaction. Its catalyst-free nature makes it particularly well-suited for applications in sensitive biological systems. By understanding the core mechanism and optimizing experimental protocols, researchers can effectively utilize this probe for a wide range of applications in drug development, diagnostics, and fundamental biological research.

The Core Principles of Sulfonyl Chloride Reactions with Amines: A Technical Guide for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The reaction between sulfur-centered electrophiles and amines is a cornerstone of modern medicinal chemistry and drug development. While the acronym "SCO" can refer to specific proprietary amine-reactive reagents, this guide focuses on a fundamental and widely applicable principle: the reaction of sulfonyl chlorides with amines to form sulfonamides. This chemistry is pivotal in the synthesis of a vast array of therapeutic agents.[1][2][3][4][5] The resulting sulfonamide group is a key pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5]

This guide provides a detailed overview of the core principles of this reaction, quantitative data, experimental protocols, and visualizations to aid researchers in harnessing this powerful synthetic tool.

Core Reaction Principles

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl). This reaction, known as sulfonylation, results in the formation of a stable sulfonamide (R-SO₂-NHR') linkage and the elimination of hydrogen chloride (HCl).[6][7]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.

-

Intermediate Formation: This attack forms a transient, tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion as a leaving group and a proton from the amine nitrogen. This step is often facilitated by a base to neutralize the liberated HCl.[6][8]

Primary amines react readily to form secondary sulfonamides, while secondary amines yield tertiary sulfonamides.[5] Aromatic amines are also suitable substrates, and the reaction is generally not significantly affected by the nature of substituents on the aromatic ring.[6]

Data Presentation: Reaction Yields

The efficiency of sulfonamide formation is typically high, especially with modern synthetic techniques such as microwave-assisted synthesis, which can accelerate the reaction and improve yields.[6] Below is a summary of representative yields for the sulfonylation of various amines and amino acid esters.

| Amine Substrate | Product | Reaction Time (min) | Yield (%) | Reference |

| Aniline | N-Phenylbenzenesulfonamide | 5 | 92 | [6] |

| 4-Methylaniline | N-(p-tolyl)benzenesulfonamide | 5 | 93 | [6] |

| 4-Methoxyaniline | N-(4-methoxyphenyl)benzenesulfonamide | 5 | 94 | [6] |

| 4-Chloroaniline | N-(4-chlorophenyl)benzenesulfonamide | 6 | 90 | [6] |

| Dibenzylamine | N,N-Dibenzylbenzenesulfonamide | 8 | 88 | [6] |

| Ethyl 2-aminoacetate hydrochloride | Ethyl 2-(phenylsulfonamido)acetate | 7 | 85 | [6] |

| L-Alanine ethyl ester hydrochloride | Ethyl (S)-2-(phenylsulfonamido)propanoate | 10 | 79 | [6] |

| L-Valine methyl ester hydrochloride | Methyl (S)-2-(phenylsulfonamido)-3-methylbutanoate | 10 | 80 | [6] |

| L-Phenylalanine methyl ester hydrochloride | Methyl (S)-2-(phenylsulfonamido)-3-phenylpropanoate | 10 | 77 | [6] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the reaction of sulfonyl chlorides with amines.

Protocol 1: Microwave-Assisted Sulfonylation of a Primary Amine

This protocol describes a rapid and efficient method for the synthesis of sulfonamides without the need for a base or catalyst.[6]

Materials:

-

Aromatic or aliphatic primary amine (1 mmol)

-

Benzenesulfonyl chloride (1 mmol)

-

Microwave reactor

Procedure:

-

In a microwave-transparent vial, mix the primary amine (1 mmol) and benzenesulfonyl chloride (1 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power level (e.g., 300 W) for 5-10 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure sulfonamide.

-

Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Protocol 2: Traditional Synthesis of an Aryl Sulfonyl Chloride

This protocol outlines the preparation of p-acetamidobenzenesulfonyl chloride, a common intermediate for sulfonamide synthesis.[9]

Materials:

-

Acetanilide (0.5 mole)

-

Chlorosulfonic acid (2.49 moles)

-

Ice

-

500-cc round-bottom flask with mechanical stirrer

-

Cooling bath

Procedure:

-

In a 500-cc round-bottom flask equipped with a mechanical stirrer, place 290 g (165 cc, 2.49 moles) of chlorosulfonic acid.

-

Cool the flask in a cooling bath to approximately 12-15°C.

-

Gradually add 67.5 g (0.5 mole) of acetanilide to the cooled chlorosulfonic acid over about fifteen minutes, maintaining the temperature around 15°C. Conduct this step in a fume hood due to the evolution of large volumes of hydrogen chloride.[9]

-

After the addition is complete, remove the cooling bath and heat the mixture at 70-80°C for one hour to complete the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and with stirring, pour the syrupy liquid into 1 kg of crushed ice. This step should also be performed in a fume hood.

-

Collect the solid sulfonyl chloride that separates by suction filtration.

-

Wash the crude product with cold water. The crude p-acetamidobenzenesulfonyl chloride can often be used directly in subsequent sulfonamide synthesis steps.[9]

-

For purification, the crude product can be recrystallized from a solvent like benzene, ensuring the material is dry before heating to prevent decomposition.[9]

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism of a sulfonyl chloride with a primary amine.

Experimental Workflow

Caption: General experimental workflow for sulfonamide synthesis.

Role in Drug Development

Caption: Role of sulfonylation in lead optimization for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. ajchem-b.com [ajchem-b.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersrj.com [frontiersrj.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Cy3-PEG2-SCO for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy3-PEG2-SCO, a fluorescent probe designed for copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It covers the core principles of the technology, detailed experimental protocols, quantitative data for reaction optimization, and troubleshooting advice for researchers in bioconjugation, diagnostics, and drug development.

Introduction to Copper-Free Click Chemistry and this compound

Copper-free click chemistry has emerged as a powerful tool for biocompatible labeling and bioconjugation. Unlike its copper-catalyzed counterpart (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) proceeds efficiently within living systems without the need for cytotoxic copper catalysts.[1] This bioorthogonal reaction relies on the high ring strain of cyclooctyne derivatives, which readily react with azides to form stable triazoles.[2]

This compound is a molecule designed to leverage the advantages of SPAAC for fluorescent labeling. It consists of three key components:

-

Cy3 (Cyanine 3): A bright and photostable fluorescent dye with excitation and emission maxima in the green-yellow region of the visible spectrum.[3]

-

PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic linker that enhances the solubility of the molecule in aqueous buffers and minimizes steric hindrance during conjugation.

-

SCO (Cyclooctyne): The strained alkyne moiety that enables the copper-free click reaction with azide-functionalized molecules. While some vendor descriptions have erroneously suggested reactivity with amines, the cyclooctyne group is specifically designed to react with azides via SPAAC.

The combination of these components makes this compound a valuable reagent for the specific and efficient fluorescent labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, in both in vitro and in vivo settings.

Chemical Properties and Reaction Mechanism

The core of this compound's utility lies in the SPAAC reaction. This reaction is a [3+2] cycloaddition between the strained alkyne (cyclooctyne) and an azide. The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without a catalyst.

Photophysical Properties of Cy3

The fluorescent properties of the Cy3 dye are crucial for its function as a reporter molecule. The following table summarizes its key photophysical characteristics.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~550 nm | [3] |

| Emission Maximum (λem) | ~570 nm | [3] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.40 (highly dependent on environment) | [4][5] |

| Photostability | Good | [3] |

Note: The quantum yield of Cy3 is highly sensitive to its local environment. Factors such as the conjugation site on a biomolecule and the surrounding solvent can significantly impact its fluorescence intensity.[4][5]

Quantitative Data: Reaction Kinetics of Cyclooctynes

The rate of the SPAAC reaction is a critical parameter for experimental design. The second-order rate constant (k₂) is a measure of the intrinsic reactivity of a given cyclooctyne with an azide. The following table provides a comparison of the reaction kinetics for various cyclooctyne derivatives.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |

| Bicyclononyne | BCN | 0.012 - 0.024 | [6] |

| Dibenzocyclooctynol | DIBO | 0.062 | [7] |

| Dibenzoazacyclooctyne | DIBAC/DBCO | 0.90 | [6] |

| Biarylazacyclooctynone | BARAC | > 1.0 | [8] |

| Azacyclooctyne | SCO (unsubstituted) | Data not readily available for direct comparison |

Note: Higher k₂ values indicate faster reaction kinetics. DBCO and its derivatives are among the most commonly used cyclooctynes due to their favorable balance of high reactivity and stability.[8] The exact kinetics of the "SCO" in this compound will depend on its specific chemical structure, which can vary between manufacturers.

Experimental Protocols

This section provides a general protocol for the fluorescent labeling of an azide-modified protein with this compound. This protocol should be optimized for specific applications.

Materials and Reagents

-

Azide-modified protein in a suitable buffer (e.g., PBS, HEPES) at a known concentration.

-

This compound.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Reaction buffer (e.g., PBS pH 7.4).

-

Purification resin (e.g., size-exclusion chromatography column).

Experimental Workflow

Step-by-Step Protocol

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Mix well by vortexing.

-

Note: This stock solution should be prepared fresh and protected from light.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.

-

Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is a good starting point for optimization.

-

The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The optimal incubation time will depend on the reactivity of the specific cyclooctyne and the concentration of the reactants.

-

Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.

-

-

Purification of the Conjugate:

-

Remove the unreacted this compound from the labeled protein using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Characterization of the Conjugate:

-

Confirm successful conjugation by SDS-PAGE. The labeled protein should show a fluorescent band at the expected molecular weight when visualized under a gel imager with the appropriate filter set for Cy3.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Cy3).

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Insufficient molar excess of this compound. | Increase the molar excess of the dye in the reaction mixture. |

| Short incubation time. | Increase the incubation time or perform the reaction at a slightly higher temperature (e.g., 37°C). | |

| Inefficient azide incorporation into the biomolecule. | Verify the presence and accessibility of the azide group on the target molecule. | |

| High Background/Non-specific Staining | Incomplete removal of unreacted dye. | Ensure thorough purification of the conjugate. Consider using a different purification method if necessary. |

| Hydrophobic interactions of the dye with the biomolecule or other components. | The PEG linker in this compound is designed to minimize this, but if it persists, consider using a more hydrophilic version of the dye if available. | |

| Precipitation of the Protein during Labeling | High concentration of DMSO. | Keep the final DMSO concentration below 10%. |

| The protein is unstable under the reaction conditions. | Optimize the buffer composition, pH, and temperature. |

Storage and Handling

-

This compound: Store at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening. For frequent use, consider aliquoting the DMSO stock solution to minimize freeze-thaw cycles.

-

Labeled Conjugates: Store at 4°C or -20°C, depending on the stability of the biomolecule. Protect from light.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules through copper-free click chemistry. Its high reactivity, biocompatibility, and the favorable photophysical properties of the Cy3 dye make it an excellent choice for a wide range of applications in life sciences and drug development. By understanding the principles of SPAAC and carefully optimizing the experimental conditions, researchers can achieve specific and efficient labeling of their target molecules for downstream analysis.

References

- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcmarot.com [jcmarot.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 5. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Understanding PEGylation in Fluorescent Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) chains, a process known as PEGylation, has become a cornerstone strategy in the development of advanced fluorescent probes for biomedical research and clinical applications. This guide provides a comprehensive technical overview of the core principles of PEGylation, its impact on the physicochemical and biological properties of fluorescent probes, and the experimental methodologies used for their characterization.

Core Principles of PEGylating Fluorescent Probes

PEGylation is the process of covalently attaching PEG, a hydrophilic and biocompatible polymer, to molecules such as proteins, nanoparticles, or small-molecule fluorescent dyes.[1][2] The primary goal of PEGylating fluorescent probes is to enhance their in vivo performance by improving their pharmacokinetic and pharmacodynamic profiles.

Key Advantages of PEGylation:

-

"Stealth" Properties and Prolonged Circulation: The hydrophilic PEG chains form a hydration layer around the probe, which masks it from the mononuclear phagocyte system (also known as the reticuloendothelial system or RES).[3][4] This "stealth" effect reduces opsonization and subsequent clearance by macrophages in the liver and spleen, thereby significantly extending the probe's circulation half-life in the bloodstream.[1][3][4]

-

Enhanced Hydrophilicity and Stability: PEGylation improves the aqueous solubility of often hydrophobic fluorescent dyes and can protect them from enzymatic degradation, leading to greater stability in biological fluids.[5][6][7] This also helps prevent aggregation, which can quench fluorescence.[4]

-

Reduced Nonspecific Binding: The neutral and flexible PEG chains create a steric barrier that minimizes nonspecific interactions with proteins and cells.[8][9] This leads to lower background signals and improved signal-to-noise ratios in imaging applications.[8][10]

-

Improved Optical Properties: A key strategy known as "PEG-fluorochrome shielding" involves positioning the PEG chain to protect the fluorophore from self-quenching and interactions with biomolecules that can diminish its brightness.[8][9][10] This can lead to enhanced quantum yields and greater photostability.[8][10][11]

-

Platform for Targeted Delivery: Heterobifunctional PEGs can be used as linkers to attach targeting ligands, such as antibodies or peptides, to the fluorescent probe.[3] This enables the development of actively targeted probes that can specifically accumulate in diseased tissues, like tumors, by binding to specific cellular receptors.[3]

Quantitative Data Summary

The effects of PEGylation on fluorescent probes are quantifiable and demonstrate significant improvements over their non-PEGylated counterparts.

Table 1: Impact of PEGylation on Physicochemical Properties

| Property | Non-PEGylated Probe | PEGylated Probe | Rationale for Change | Source |

| Hydrodynamic Size | 67.9 nm (Bare Mo NPs) | 91.5 nm (Chemisorbed PEG) | Addition of the PEG polymer chain increases the overall size. | [12] |

| Quantum Yield | 0.053 | 0.16 (3-fold increase) | PEG shielding reduces fluorochrome-fluorochrome interactions and quenching. | [9] |

| Zeta Potential | Varies (often charged) | Closer to neutral | The PEG layer masks the surface charge of the core particle. | [1][13] |

| Protein Adsorption | High | Significantly Reduced | Steric hindrance from the PEG chains prevents protein binding. | [14] |

| Long-term Stability | 43% activity after 60 days | 80% activity after 60 days | PEGylation protects the molecule from degradation. | [15] |

Table 2: Impact of PEGylation on In Vivo Pharmacokinetics and Biodistribution

| Parameter | Non-PEGylated Probe | PEGylated Probe | Rationale for Change | Source |

| Blood Circulation | < 5% of injected dose at 1 hr | ~30% of injected dose at 1 hr | Reduced clearance by the reticuloendothelial system (RES). | [16] |

| Liver Accumulation | High | Reduced by ~30% | "Stealth" effect minimizes uptake by liver macrophages (Kupffer cells). | [17] |

| Lung Accumulation | ~66% of injected dose at 1 hr | Significantly Reduced | Improved dispersibility prevents entrapment in lung capillaries. | [16] |

| Tumor Uptake | Lower | Higher (targeted probes) | Enhanced permeability and retention (EPR) effect and active targeting. | [18] |

Table 3: Impact of PEGylation on In Vitro Cellular Interactions

| Parameter | Non-PEGylated Probe | PEGylated Probe | Rationale for Change | Source |

| Nonspecific Cell Binding | 79.7 a.u. (fluorescence) | 3.1 a.u. (fluorescence) | PEG layer blocks unwanted interactions with the cell surface. | [8] |

| Macrophage Uptake | High | Significantly Inhibited | PEGylation prevents recognition and phagocytosis by immune cells. | [1][19] |

| Target-Specific Binding | Maintained or Enhanced | Maintained or Enhanced | A properly designed linker allows the targeting ligand to remain accessible. | [8] |

Experimental Protocols & Methodologies

Detailed and reproducible experimental protocols are critical for the development and validation of PEGylated fluorescent probes.

This protocol describes the labeling of a protein with an amine-reactive, PEGylated fluorescent dye containing an N-hydroxysuccinimide (NHS) ester.

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

-

Dye Preparation: Immediately before use, dissolve the PEGylated NHS-ester dye in a high-quality, anhydrous organic solvent like dimethylformamide (DMF) to a concentration of 10 mg/mL.[20]

-

Molar Ratio Calculation: Determine the desired molar excess of dye to protein. This often requires optimization, but a starting point is typically a 10- to 20-fold molar excess.

-

Conjugation Reaction: Add the calculated volume of the dye solution to the protein solution while gently vortexing. Allow the reaction to proceed for 1 hour at room temperature, protected from light.[20]

-

Purification: Remove the unreacted, excess dye using a desalting column, spin column, or dialysis with a molecular weight cutoff appropriate for the protein size (e.g., ≥ 10kDa).[20] This step is crucial for accurate characterization and to prevent artifacts from free dye.[20]

-

Characterization: Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum (A_max) of the dye.[20]

-

Storage: Store the labeled probe in an appropriate buffer, often with a cryoprotectant like glycerol, at -20°C in single-use aliquots to prevent freeze-thaw cycles.[20]

-

Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and polydispersity index (PDI) of the probes in solution. An increase in diameter post-PEGylation confirms successful conjugation.[12][21]

-

Zeta Potential Measurement: Determines the surface charge of the probes. Successful PEGylation typically results in a shift of the zeta potential towards neutrality, indicating the masking of surface charges.[13][22]

-

Fluorimetry: A spectrofluorometer is used to measure the fluorescence quantum yield and lifetime of the probes. Comparing these values before and after PEGylation can demonstrate the effects of "PEG-fluorochrome shielding".[8]

-

Cell Culture: Plate cells (e.g., cancer cell line for targeted probes, macrophage cell line for nonspecific uptake) in appropriate culture dishes and grow to ~70-80% confluency.[23]

-

Incubation: Treat the cells with varying concentrations of the PEGylated and non-PEGylated fluorescent probes for a defined period (e.g., 1-4 hours) at 37°C.[19][23] Include an untreated control group.

-

Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unbound probes.

-

Cell Detachment: Detach the cells from the plate using a gentle enzyme like trypsin or a cell scraper.

-

Flow Cytometry: Analyze the cell suspension on a flow cytometer, exciting the cells with the appropriate laser and measuring the fluorescence emission in the corresponding channel. The mean fluorescence intensity of the cell population is used to quantify probe uptake.[8]

To determine the pathway of internalization (e.g., endocytosis), the cellular uptake experiment can be modified:

-

Low-Temperature Incubation: Perform the incubation at 4°C. Active, energy-dependent uptake mechanisms like endocytosis are inhibited at this temperature, so a significant reduction in fluorescence signal compared to 37°C suggests an active uptake process.[24]

-

Endocytosis Inhibitor Treatment: Pre-incubate cells with known inhibitors of specific endocytic pathways for 30-60 minutes before adding the fluorescent probes.[23][24] Examples include:

-

Chlorpromazine: Inhibits clathrin-mediated endocytosis.[24]

-

Filipin or Genistein: Inhibit caveolae-mediated endocytosis.[23][24]

-

Wortmannin or Cytochalasin D: Inhibit macropinocytosis.[23] A significant decrease in uptake in the presence of a specific inhibitor points to the involvement of that pathway.

-

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz provide clear visual representations of complex processes involved in the development and application of PEGylated fluorescent probes.

Caption: Experimental workflow for developing PEGylated fluorescent probes.

Caption: Mechanism of the PEG "stealth" effect to evade RES clearance.

Caption: Targeted delivery via a PEG-linked fluorescent probe.

Caption: Potential endocytic pathways for cellular uptake of probes.

References

- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]

- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Fluorescent PEG | AxisPharm [axispharm.com]

- 6. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]

- 7. researchgate.net [researchgate.net]

- 8. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The PEG-fluorochrome shielding approach for targeted probe design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. dovepress.com [dovepress.com]

- 17. researchgate.net [researchgate.net]

- 18. d-nb.info [d-nb.info]

- 19. researchgate.net [researchgate.net]

- 20. tools.thermofisher.com [tools.thermofisher.com]

- 21. aph-hsps.hu [aph-hsps.hu]

- 22. the-impact-of-pegylation-on-cellular-uptake-and-in-vivo-biodistribution-of-gold-nanoparticle-mri-contrast-agents - Ask this paper | Bohrium [bohrium.com]

- 23. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Bioorthogonal Labeling in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chemistry in a Biological World

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being perturbed by the native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi, this field has revolutionized the study of biomolecules in their natural environment, enabling real-time visualization and manipulation of glycans, proteins, lipids, and nucleic acids.[1][3] The core principle lies in the use of reaction partners that are abiotic; one partner (the chemical reporter) is typically introduced into a biomolecule of interest via the cell's own metabolic pathways, while the second partner (the probe) is exogenously supplied to ligate with the reporter.[1][4] This highly selective and biocompatible approach has become an indispensable tool in cell biology, drug discovery, and diagnostics.[5][6]

Core Bioorthogonal Reactions: A Quantitative Comparison

The utility of a bioorthogonal reaction is largely defined by its kinetics, selectivity, and biocompatibility. The second-order rate constant (k₂) is a critical parameter for comparing the speed of these reactions, which is especially important for imaging dynamic processes or labeling low-abundance molecules.[1] The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) exhibits the fastest kinetics, making it ideal for in vivo applications where reactant concentrations are low.[6][7] In contrast, the pioneering Staudinger ligation is significantly slower, often requiring higher concentrations of reactants.[1]

| Reaction Name | Reporter Group | Probe Group | Typical k₂ (M⁻¹s⁻¹) | Key Features & Applications |

| IEDDA (SPIEDAC) | trans-cyclooctene (TCO), cyclopropene | Tetrazine (Tz) | 2,000 - 3.3 x 10⁶ | Exceptionally fast kinetics, fluorogenic probes available, ideal for in vivo imaging and rapid labeling.[1][5][7] |

| SPAAC | Azide | Cyclooctyne (e.g., DIBO, BCN, DIFO) | 0.01 - 1.0 | Copper-free, excellent biocompatibility, widely used for live-cell imaging and proteomics.[1][3] |

| Staudinger Ligation | Azide | Phosphine | ~0.002 | First widely used bioorthogonal reaction, slow kinetics, prone to air oxidation.[1][3] |

| Oxime/Hydrazone Ligation | Aldehyde, Ketone | Aminooxy, Hydrazine | 10⁻³ - 10⁻² | Forms stable C=N bond, useful for cell surface labeling.[3] |

| Nitrone-Alkyne Cycloaddition | Nitrone | Cyclooctyne | 12 - 32 | Fast reaction rates, but metabolic incorporation of nitrones can be challenging.[1] |

Applications in Cellular Biology

Bioorthogonal chemistry provides a molecular toolkit to tag, track, and quantify biomolecules with minimal perturbation, offering insights that are often inaccessible with traditional methods like fluorescent protein fusions.[8]

Visualizing the Glycome

Glycans are involved in nearly every aspect of cell biology, yet their study is complicated by their complex, non-template-driven synthesis. Metabolic glycan engineering (MGE) allows for the direct visualization of glycans.[9] In this approach, cells are fed unnatural sugar precursors containing an azide group, such as N-azidoacetylmannosamine (ManNAz).[9][10] The cell's metabolic machinery incorporates these azido sugars into cell-surface glycans, which can then be visualized by reaction with a cyclooctyne-linked fluorophore via SPAAC.[10] This technique has been used to image glycan dynamics on live cells and even in whole organisms.[9]

Tracking Protein Synthesis and Function

To study protein dynamics, unnatural amino acids (unAAs) containing bioorthogonal handles can be incorporated into proteins.[11] Using genetic code expansion, a unique codon (like the UAG amber stop codon) is introduced into a gene of interest.[12] An orthogonal aminoacyl-tRNA synthetase/tRNA pair then specifically incorporates a unAA, such as one bearing a trans-cyclooctene (TCO) or bicyclononyne (BCN) group, at that site during translation.[11][12] The newly synthesized protein can then be rapidly and specifically labeled with a tetrazine-conjugated fluorophore for imaging.[11] This method allows for pulse-chase analysis of protein synthesis, localization, and turnover in living cells.[4]

Elucidating Signaling Pathways

Bioorthogonal labeling is a powerful tool for dissecting complex signaling networks. For instance, the activation and trafficking of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), can be monitored with high spatiotemporal resolution.[13] By incorporating a bioorthogonal amino acid into an extracellular loop of the receptor, researchers can specifically label a population of receptors and track their internalization, trafficking, and degradation upon ligand binding.[12][14] This approach avoids the use of bulky antibody labels and provides a more precise view of receptor dynamics.

Below is a conceptual diagram illustrating how bioorthogonal labeling can be used to track the fate of an RTK following ligand activation.

Applications in Drug Development

Bioorthogonal chemistry is increasingly being used to accelerate drug discovery and development.[15]

-

Target Identification and Validation: A bioactive compound can be modified with a bioorthogonal handle (e.g., TCO).[13] When introduced to cells or cell lysates, this modified drug will bind to its protein targets. Subsequent ligation with a tetrazine-biotin probe allows for the affinity purification and identification of these targets via mass spectrometry. This approach helps to uncover both on-target and off-target interactions.[13]

-

"Click-to-Release" Drug Activation: Prodrugs can be "caged" with a bioorthogonal group that is cleaved upon reaction. For example, a drug can be linked to a TCO group that is released upon reaction with a tetrazine.[16] This strategy allows for targeted drug release, where the tetrazine component can be directed to a specific tissue or cell type (e.g., via an antibody-tetrazine conjugate), enhancing efficacy and reducing systemic toxicity.[16]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell-Surface Sialoglycans

This protocol describes the metabolic incorporation of an azido sugar into cell-surface sialoglycans and subsequent fluorescent labeling using SPAAC chemistry.[9][10][17]

Materials:

-

Mammalian cells in culture (e.g., HeLa, Jurkat)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-Buffered Saline (PBS)

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

Procedure:

-

Metabolic Labeling:

-

Culture cells to desired confluency.

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator to allow for metabolic incorporation of the azido sugar into cell-surface glycans.[10]

-

-

Labeling Reaction:

-

Gently wash the cells three times with cold PBS to remove unincorporated azido sugars.

-

Prepare the labeling solution by diluting the DBCO-fluorophore conjugate in PBS (e.g., to 25-50 µM).

-

Incubate the cells with the labeling solution for 1 hour at room temperature or 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with cold PBS to remove excess DBCO-fluorophore.

-

(Optional) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[8]

-

Wash again with PBS.

-

Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

-

The general workflow for this type of experiment is depicted below.

Protocol 2: Site-Specific Labeling of a Protein via Genetic Code Expansion

This protocol outlines the expression of a protein containing a TCO-lysine unnatural amino acid and its subsequent labeling with a tetrazine-fluorophore.[11][12][18]

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Plasmid encoding the protein of interest with an in-frame amber (TAG) codon at the desired labeling site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for TCO-lysine (e.g., pIRE4-TCOK-RS).

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium containing TCO-L-Lysine (TCO*A).

-

Tetrazine-fluorophore conjugate (e.g., H-Tet-SiR).

-

Live-cell imaging medium.

Procedure:

-

Transfection:

-

Co-transfect cells with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair using a standard transfection protocol.[19]

-

-

unAA Incorporation:

-

After transfection, replace the medium with fresh culture medium supplemented with the TCO-lysine unnatural amino acid (typically 10-20 µM).

-

Incubate for 24-48 hours to allow for expression and incorporation of the unAA into the target protein.[11]

-

-

Live-Cell Labeling:

-

Wash the cells gently with pre-warmed live-cell imaging medium.

-

Add the tetrazine-fluorophore (e.g., 5-10 µM in imaging medium) to the cells.

-

Incubate for 10-30 minutes at 37°C. The IEDDA reaction is extremely fast, so long incubation times are often unnecessary.[20]

-

-

Imaging:

-

A wash step is often not required due to the use of fluorogenic tetrazine probes, which only fluoresce strongly after reacting with the TCO group.[21]

-

Image the live cells directly using a fluorescence microscope equipped with an environmental chamber.

-

Conclusion and Future Outlook

Bioorthogonal labeling has transformed from a niche chemical curiosity into a fundamental and widely adopted methodology in cell biology and drug discovery. Its power lies in its ability to perform highly specific chemistry within the complex milieu of a living cell, tissue, or organism. Future developments will likely focus on creating new, mutually orthogonal reactions to allow for simultaneous tracking of multiple biomolecules, developing probes with enhanced photophysical properties for advanced imaging modalities, and expanding the toolkit for precise spatiotemporal control over biological processes, for example, through light-activated reactions.[16][22] As these tools become more sophisticated and accessible, their application will continue to yield unprecedented insights into the dynamic molecular processes that govern life.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 3. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrabright and Bioorthogonal Labeling of Cellular Targets Using Semiconducting Polymer Dots and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]

- 11. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 13. collaborate.princeton.edu [collaborate.princeton.edu]

- 14. researchgate.net [researchgate.net]

- 15. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Live-cell imaging of cyclopropene tags with fluorogenic tetrazine cycloadditions. | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

The Strategic Advantage of PEG Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of Polyethylene Glycol (PEG) linkers, a process known as PEGylation, has become an indispensable strategy in the development of biotherapeutics. This powerful technique addresses numerous challenges associated with the clinical application of proteins, peptides, antibody-drug conjugates (ADCs), and other biomolecules. By precisely engineering the linkage between a biomolecule and one or more PEG chains, researchers can significantly enhance the therapeutic profile of a drug, leading to improved efficacy, safety, and patient compliance. This technical guide provides a comprehensive overview of the core benefits of utilizing PEG linkers in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Benefits of PEGylation: A Quantitative Perspective

The conjugation of PEG linkers to a therapeutic molecule imparts a range of beneficial physicochemical and pharmacological properties. These advantages primarily stem from the unique characteristics of the PEG polymer: its hydrophilicity, biocompatibility, and large hydrodynamic radius. The impact of PEGylation on key pharmacokinetic parameters is summarized in the tables below, offering a clear comparison between native and PEGylated biomolecules.

Table 1: Enhancement of Serum Half-Life and Reduced Clearance

| Biotherapeutic | Linker Type/PEG Size | Native Half-Life (t½) | PEGylated Half-Life (t½) | Change in Half-Life | Reference |

| rhTIMP-1 | 20 kDa PEG | 1.1 hours | 28 hours | 25-fold increase | [1][2] |

| G-CSF (Filgrastim) | 20 kDa PEG | 3.5 hours | 33.2 - 42 hours | ~9.5 to 12-fold increase | [3][4] |

| Interferon alfa-2a | 40 kDa branched PEG | ~5.1 hours | ~77 hours | ~15-fold increase | [5][6] |

| Interferon alfa-2b | 12 kDa linear PEG | ~2.3 hours | ~4.6 hours (absorption) | Slower absorption | [6] |

| Equine F(ab')2 | 20 kDa PEG | 38.32 hours | 71.41 hours | 1.86-fold increase | [7] |

Table 2: Key Advantages Conferred by PEG Linkers in Bioconjugation

| Benefit | Mechanism | Quantitative Impact/Examples |

| Increased Solubility | The hydrophilic nature of the ethylene glycol repeats in the PEG chain enhances the solubility of hydrophobic drugs and proteins. | Enables formulation of otherwise insoluble compounds for intravenous administration. Crucial for ADCs with hydrophobic payloads.[8] |

| Enhanced Stability | The flexible PEG chain creates a protective hydration layer around the biomolecule, shielding it from enzymatic degradation. | Protects therapeutic proteins from proteolysis, leading to a longer active lifespan in vivo.[9] |

| Reduced Immunogenicity | The PEG "stealth" effect masks immunogenic epitopes on the biomolecule's surface, reducing recognition by the immune system. | Lowered incidence of anti-drug antibodies (ADAs), which can lead to loss of efficacy and adverse immune reactions.[10] |

| Improved Pharmacokinetics | The increased hydrodynamic volume of the PEGylated conjugate reduces renal clearance. | Slower filtration by the kidneys leads to a prolonged circulation time and sustained therapeutic effect.[3][4] |

| Controlled Drug Release | Cleavable PEG linkers can be designed to release the payload under specific physiological conditions (e.g., low pH in tumors, presence of specific enzymes). | Enables targeted drug delivery and minimizes off-target toxicity.[10] |

| Increased Drug Loading | Branched or multi-arm PEG linkers allow for the attachment of a higher number of drug molecules without causing aggregation. | Enhances the potency of ADCs by delivering a higher concentration of the cytotoxic payload to the target cell.[8] |

Experimental Protocols for PEGylation

The successful conjugation of a PEG linker to a biomolecule requires careful selection of the appropriate chemistry and meticulous execution of the experimental procedure. Below are detailed methodologies for two of the most common PEGylation strategies: NHS-ester chemistry for targeting primary amines and maleimide chemistry for targeting free thiols.

Protocol 1: Amine-Reactive PEGylation using NHS Esters

This protocol is suitable for the PEGylation of proteins and other biomolecules containing accessible primary amine groups, such as the side chain of lysine residues or the N-terminus.

Materials:

-

Protein to be PEGylated

-

Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl succinate)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.0-7.5)

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Dialysis or size-exclusion chromatography (SEC) equipment for purification

Procedure:

-

Preparation of Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[11][12] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer prior to the reaction.[11][13]

-

Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[11][14] It is crucial to minimize exposure of the PEG-NHS ester to moisture to prevent hydrolysis.[15][16]

-

PEGylation Reaction:

-

Calculate the required amount of PEG-NHS ester to achieve a desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point).[11][14]

-

Slowly add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[11][12]

-

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11][13] The optimal reaction time may vary depending on the specific protein and desired degree of PEGylation.

-

Purification: Remove unreacted PEG-NHS ester and other byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).[13][]

-

Characterization: Analyze the purified PEGylated protein using techniques such as SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and purity.[18]

Protocol 2: Thiol-Reactive PEGylation using Maleimides

This protocol is designed for the site-specific PEGylation of biomolecules containing free sulfhydryl (thiol) groups, which are often found in cysteine residues.

Materials:

-

Thiol-containing biomolecule (e.g., protein with accessible cysteines)

-

PEG-Maleimide

-

Thiol-free buffer (e.g., PBS, pH 7.0-7.5)

-

Reducing agent (optional, e.g., TCEP or DTT)

-

Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

-

Preparation of Thiol-Containing Biomolecule:

-

Dissolve the biomolecule in a degassed, thiol-free buffer at a pH between 7.0 and 7.5.

-

If necessary, reduce any disulfide bonds to generate free thiols by incubating with a 10-100-fold molar excess of TCEP for 20-30 minutes at room temperature. If DTT is used, it must be removed by dialysis before proceeding.

-

-

Preparation of PEG-Maleimide Solution: Prepare a stock solution of PEG-Maleimide in the conjugation buffer.[14]

-

PEGylation Reaction:

-

Purification: Purify the PEGylated conjugate from unreacted PEG-Maleimide and biomolecule using size-exclusion chromatography or dialysis.[14][]

-

Characterization: Characterize the purified product using methods such as HPLC, mass spectrometry, and SDS-PAGE to confirm successful conjugation and assess purity.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway influenced by a PEGylated therapeutic and a generalized workflow for the development of an antibody-drug conjugate using a PEG linker.

Caption: Interferon signaling pathway initiated by PEGylated interferon.[19][20][21][22][23]

References

- 1. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]

- 5. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. adcreview.com [adcreview.com]

- 9. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]

- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 11. broadpharm.com [broadpharm.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 14. broadpharm.com [broadpharm.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Protocol for Protein PEGylation [jenkemusa.com]

- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. ClinPGx [clinpgx.org]

- 21. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]

- 22. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Cy3-PEG2-SCO Protein Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent labeling of azide-modified proteins with Cy3-PEG2-SCO. Cy3 is a bright and photostable cyanine dye widely used in fluorescence-based detection. The integrated short polyethylene glycol (PEG) spacer (PEG2) enhances the hydrophilicity of the dye and the resulting conjugate, which can improve solubility and reduce non-specific binding.[][2]

The key component of this reagent is the succinimidyl cyclooctyne (SCO) moiety. This group participates in a highly efficient and specific bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), or "copper-free click chemistry".[3][4] This reaction allows for the specific conjugation of the this compound to a protein that has been pre-modified to contain an azide group, without the need for a cytotoxic copper catalyst.[3][5] This method offers high specificity and is ideal for labeling proteins in complex biological samples.

Principle of the Method

The labeling strategy is based on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The high ring strain of the cyclooctyne group on the this compound reagent allows it to react spontaneously and covalently with an azide (-N3) group previously introduced onto the target protein.[3][5] This reaction forms a stable triazole linkage, effectively conjugating the Cy3 dye to the protein. This protocol assumes the starting protein has already been functionalized with azide groups.

Caption: Chemical principle of SPAAC protein labeling.

Quantitative Data Summary

The following table summarizes the recommended starting parameters for the labeling reaction. Optimization may be required depending on the specific protein.

| Parameter | Recommended Value | Notes |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to greater labeling efficiency.[6][7] |

| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | Start with a 10:1 ratio and optimize for the desired Degree of Labeling (DOL).[8] |

| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES), pH 7.0 - 8.5 | Avoid buffers with primary amines like Tris, as they can interfere with some azide-modification steps.[7][9] |

| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive proteins, but may require longer incubation. |

| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C if necessary.[10] |

| Dye Solvent | Anhydrous DMSO or DMF | The dye is moisture-sensitive and should be dissolved immediately before use.[9][11] |

Experimental Protocols

This protocol is optimized for labeling approximately 1 mg of an azide-modified protein. The procedure can be scaled up or down while maintaining the relative concentrations and molar ratios.

Required Materials

-

Reagents:

-

Azide-modified protein

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.4 or 0.1 M Sodium Bicarbonate buffer pH 8.3.[8][10]

-

Purification/Desalting spin columns (e.g., Sephadex G-25).[8][12]

-

Elution Buffer (typically the same as the reaction buffer).

-

-

Equipment:

-

Microcentrifuge

-

Pipettes and tips

-

Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

-

Rotary shaker or mixer

-

UV-Vis Spectrophotometer

-

Step-by-Step Methodology

Step 1: Prepare the Protein Solution

-

Prepare the azide-modified protein in the chosen reaction buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.[9]

-

Ensure the protein solution is free from any amine-containing additives or stabilizers, as these may interfere with certain azide-modification chemistries.[6] If necessary, perform a buffer exchange using a desalting column or dialysis.

Step 2: Prepare the this compound Stock Solution

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to create a stock solution, typically at 1-10 mg/mL.[7][11] For example, dissolve 1 mg of the dye in 100 µL of DMSO for a 10 mg/mL stock.

-

Vortex briefly until the dye is completely dissolved. This solution is sensitive to moisture and should be prepared fresh for each labeling reaction.[11]

Step 3: Perform the Labeling Reaction

-

Calculate the volume of the this compound stock solution needed for the desired molar excess. For a starting point, use a 10:1 molar ratio of dye to protein.[8]

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[11] A rotary mixer can be used to ensure continuous mixing. For sensitive proteins, the reaction can be carried out overnight at 4°C.

Step 4: Purify the Labeled Protein

-

Following incubation, purify the protein conjugate to remove unreacted free dye.[13] A desalting spin column (e.g., Sephadex G-25) is a common and efficient method.[12]

-

Equilibrate the spin column with the reaction or desired storage buffer according to the manufacturer's instructions.

-

Carefully apply the reaction mixture to the center of the resin bed in the column.

-

Centrifuge the column as per the manufacturer's protocol to collect the purified, labeled protein. The larger protein conjugate will elute, while the smaller, unreacted dye molecules are retained in the column resin.

Step 5: Characterize the Conjugate (Optional but Recommended)

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.[6]

-

Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~550 nm (the absorbance maximum for Cy3).

-

Calculate the protein concentration using the following formula:

-

Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

-

Where:

-

A₂₈₀ and Aₘₐₓ are the absorbances at 280 nm and the dye's max wavelength.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Cy3, this is ~0.08).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the DOL using the formula:

-

DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M))

-

Where ε_dye for Cy3 is ~150,000 M⁻¹cm⁻¹.

-

Step 6: Storage of the Labeled Protein

-

Store the purified protein conjugate at 4°C, protected from light, for short-term use.[14]

-

For long-term storage, add a cryoprotectant like glycerol to 20-50% (v/v) and store in aliquots at -20°C or -80°C.[9]

Experimental Workflow Diagram

Caption: Workflow for this compound protein labeling.

References

- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry - SiChem [sichem.de]

- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. assaygenie.com [assaygenie.com]

- 10. interchim.fr [interchim.fr]

- 11. genecopoeia.com [genecopoeia.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NHS ester protocol for labeling proteins [abberior.rocks]

Application Notes and Protocols for Antibody Conjugation with Cy3-PEG2-SCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive, step-by-step guide for the conjugation of antibodies with the fluorescent dye Cy3, utilizing a Cy3-PEG2-SCO linker. This protocol leverages the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," to achieve stable and efficient labeling of antibodies. This bioorthogonal conjugation method allows for the precise attachment of the Cy3 dye to a pre-modified antibody containing an azide group, minimizing off-target reactions and preserving the antibody's structural and functional integrity.

The resulting Cy3-labeled antibodies are valuable tools for a wide range of applications, including immunoassays (ELISA, Western Blot), immunofluorescence microscopy, flow cytometry (FACS), and in vivo imaging. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the conjugated dye.

Principle of the Reaction

The conjugation process is a two-step procedure. First, the antibody is modified to introduce an azide (-N₃) functional group. This can be achieved through various methods, with two common approaches detailed here: modification of lysine residues or enzymatic modification of glycans. Subsequently, the azide-modified antibody is reacted with this compound. The strained cyclooctyne (SCO) group on the dye readily and specifically reacts with the azide group on the antibody in a catalyst-free "click" reaction, forming a stable triazole linkage.

Section 1: Preparation of Azide-Modified Antibody

There are two primary methods for introducing azide groups onto an antibody: targeting lysine residues for a more stochastic labeling, or enzymatic modification of glycans for site-specific conjugation.

Method A: Azide Modification via Lysine Residues

This method utilizes an N-hydroxysuccinimide (NHS) ester crosslinker containing an azide group (e.g., Azide-PEG-NHS) to react with the primary amines on lysine residues of the antibody.

Experimental Protocol:

-

Antibody Preparation:

-

The antibody should be in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at a pH of 7.2-8.0. Buffers containing Tris or glycine must be avoided.

-

If the antibody solution contains interfering substances, perform a buffer exchange using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Reagent Preparation:

-

Allow the Azide-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of the Azide-PEG-NHS ester in anhydrous dimethyl sulfoxide (DMSO).

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved Azide-PEG-NHS ester to the antibody solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

-

Purification of Azide-Modified Antibody:

-

Remove the excess, unreacted Azide-PEG-NHS ester by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25).

-

Equilibrate the column with the desired reaction buffer for the subsequent click chemistry step (e.g., PBS, pH 7.4).

-

The azide-modified antibody is now ready for conjugation with this compound.

-

Method B: Site-Specific Azide Modification via Glycan Engineering